Ornithine phenylacetate
Overview
Description
Ornithine phenylacetate is an Ammonia Detoxifying Agent.
Scientific Research Applications
Metabolic Impact in Hyperammonemia and Hepatic Encephalopathy
Ornithine phenylacetate (OP) is primarily studied for its potential in treating hyperammonemia and hepatic encephalopathy. It operates by increasing ammonia fixation into glutamine in muscle tissue, with glutamine subsequently reacting with phenylacetate to form phenylacetylglutamine (PAGN), which is excreted in urine. This process reduces arterial ammonia concentration, suggesting a beneficial effect related to hepatic metabolism of ornithine (Dadsetan et al., 2013). OP also prevents disturbances in motor-evoked potentials, a surrogate of hepatic encephalopathy, by attenuating the rise of ammonia and changes in glutamate in brain microdialysate (Oria et al., 2012).
Synergistic Effects in Cirrhosis Treatment
In cirrhotic rats, a combination of L-ornithine and phenylacetate/phenylbutyrate produces sustained reduction in arterial ammonia and brain water. The synergy between these compounds is evident in their role in detoxifying ammonia and excreting the ornithine-derived glutamine as phenylacetylglutamine in urine (Davies et al., 2009).
Pharmacological Studies and Clinical Trials
Clinical trials have assessed the efficacy of OP in lowering plasma ammonia levels in cirrhotic patients. These studies highlight the potential of OP in managing hyperammonemia, albeit with varying outcomes depending on the dosage and patient conditions (Ventura-Cots et al., 2016). Moreover, the safety and tolerability of OP in decompensated cirrhotics have been confirmed, underlining its potential for clinical use in managing plasma ammonia (Ventura-Cots et al., 2013).
Therapeutic Mechanisms and Prospects
The therapeutic mechanisms of OP involve its action in reducing toxic levels of ammonia, where L-ornithine serves as a substrate for glutamine synthesis, and phenylacetate excretes glutamine as phenylacetylglutamine in the liver and kidneys. This new drug offers a promising option for the treatment of hepatic encephalopathy patients (Jian, 2013).
properties
CAS RN |
952154-79-9 |
---|---|
Product Name |
Ornithine phenylacetate |
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 |
IUPAC Name |
(S)-2,5-diaminopentanoic acid compound with 2-phenylacetic acid (1:1) |
InChI |
InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
InChI Key |
LRSYFEZBIMVWRY-VWMHFEHESA-N |
SMILES |
N[C@@H](CCCN)C(O)=O.O=C(O)CC1=CC=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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